5-HT1 Receptor Binding Affinity – IC50 Comparison of 9,10-Dihydrolysergol vs. 5-HT2 Selectivity
9,10-Dihydrolysergol exhibits moderate binding affinity at the 5-HT1 receptor (IC50 = 120 nM) as measured by [³H]5-HT displacement from rat frontal cortex homogenates [1]. At the 5-HT2 receptor in the same tissue, affinity is approximately 3.8-fold lower (IC50 = 450 nM) using [³H]spiperone displacement [2]. This within-compound selectivity ratio contrasts with certain ergoline derivatives such as 1-isopropyllysergol, which displays pA2 = 9.15 at 5-HT2A (corresponding to sub-nanomolar affinity) with markedly lower 5-HT1B affinity [3]. For researchers requiring a tool compound with balanced 5-HT1/5-HT2 binding rather than high 5-HT2A selectivity, 9,10-dihydrolysergol represents a distinct pharmacological profile.
| Evidence Dimension | 5-HT1 vs. 5-HT2 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 5-HT1 IC50 = 120 nM; 5-HT2 IC50 = 450 nM (ratio 5-HT2/5-HT1 = 3.75) |
| Comparator Or Baseline | 1-Isopropyllysergol: 5-HT2A pA2 = 9.15 (sub-nM); 5-HT1B low affinity. Lysergol: 5-HT2A pKP = 7.66 ± 0.02. |
| Quantified Difference | 9,10-Dihydrolysergol shows ~3.8-fold higher affinity for 5-HT1 over 5-HT2, whereas 1-isopropyllysergol is strongly 5-HT2A-preferring. |
| Conditions | Rat frontal cortex homogenates; [³H]5-HT and [³H]spiperone radioligand displacement assays; data curated from ChEMBL via BindingDB. |
Why This Matters
Procurement decisions for a serotonergic probe compound hinge on whether broad 5-HT1/5-HT2 coverage or high 5-HT2A selectivity is required; 9,10-dihydrolysergol offers the former.
- [1] BindingDB. BDBM50227495 (9,10-Dihydrolysergol | CHEMBL290217). 5-Hydroxytryptamine 1 receptor IC50 = 120 nM. View Source
- [2] BindingDB. BDBM50227495 (9,10-Dihydrolysergol | CHEMBL290217). Serotonin 2 (5-HT2) receptor IC50 = 450 nM. View Source
- [3] Pertz, H.H., Milhahn, H.-C., Eich, E. Cycloalkanecarboxylic esters derived from lysergol, dihydrolysergol-I, and elymoclavine as partial agonists and antagonists at rat 5-HT2A receptors. J. Med. Chem. 1999, 42, 659–668. View Source
